奥替普拉司
描述
奥替普拉: 二硫代噻酮 类有机硫化合物。由于其作为癌症化学预防剂 的潜力而受到关注。 奥替普拉已被研究用于其抑制膀胱、血液、结肠、肾脏、肝脏、肺脏、胰腺、胃、气管、皮肤和乳腺组织等各种组织中癌症形成的能力 .
科学研究应用
癌症化学预防:: 奥替普拉最显著的应用在于其预防癌症的潜力。研究表明其在啮齿动物模型中的有效性,抑制了各种组织中肿瘤的形成。 其抗癌特性使其成为进一步研究和临床研究的有希望的候选者 .
作用机制
Nrf2 激活:: 奥替普拉作为核因子红系2相关因子2 (Nrf2) 的有效激活剂。通过诱导解毒酶,它增强了细胞抵抗氧化应激和有毒化合物的防御能力。 此外,奥替普拉稳定 Nrf2,导致抗氧化基因表达增加并防止药物诱导的肝损伤 .
生化分析
Biochemical Properties
Oltipraz plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the nuclear factor erythroid 2-related factor 2 (Nrf2), which is a key regulator of the antioxidant response. Oltipraz activates Nrf2, leading to the induction of detoxification enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase . These interactions enhance the body’s ability to detoxify carcinogens and protect against oxidative stress.
Cellular Effects
Oltipraz exerts various effects on different types of cells and cellular processes. In glioblastoma cells, oltipraz induces the generation of reactive oxygen species, mitochondrial depolarization, caspase 3/7-mediated apoptosis, nuclear condensation, and DNA fragmentation . It also decreases the levels of glutathione, vimentin, and β-catenin, which are associated with epithelial-mesenchymal transition. Additionally, oltipraz has been shown to inhibit angiogenesis, a process critical for tumor growth, by reducing microvessel formation in both human and rodent bioassays .
Molecular Mechanism
The molecular mechanism of oltipraz involves several pathways. Oltipraz inhibits the activity of hypoxia-inducible factor-1α (HIF-1α) by increasing its ubiquitination and degradation . This inhibition is mediated through the p70 ribosomal S6 kinase-1 pathway and the scavenging of hydrogen peroxide. Oltipraz also activates the Nrf2 pathway, leading to the induction of detoxification enzymes and protection against oxidative stress . Furthermore, oltipraz has been shown to inhibit fatty acid synthesis through the AMPK-S6K1 pathway and the LXRg-SREBP-1c pathway in the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oltipraz change over time. Pharmacokinetic studies have shown that oltipraz has a short half-life of approximately 4 to 5 hours . Daily administration of oltipraz can sustain a steady state with insignificant variations. Long-term studies have demonstrated that oltipraz can promote liver regeneration after partial hepatectomy by enhancing the nuclear translocation of CCAAT/enhancer-binding protein β (C/EBPβ) and the expression of cyclin E .
Dosage Effects in Animal Models
The effects of oltipraz vary with different dosages in animal models. In studies involving liver fibrosis or cirrhosis, oltipraz treatment showed a trend of decreasing hepatic collagen area and plasma transforming growth factor-β1 levels . High doses of oltipraz have been associated with adverse effects such as neurotoxicity and gastrointestinal toxicity . In a dose-dependent manner, oltipraz has been shown to inhibit tumor growth and angiogenesis in animal models .
Metabolic Pathways
Oltipraz is involved in several metabolic pathways, primarily through the activation of the Nrf2 pathway. This activation leads to the induction of detoxification enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase . Oltipraz also inhibits fatty acid synthesis through the AMPK-S6K1 pathway and the LXRg-SREBP-1c pathway in the liver . Additionally, oltipraz has been shown to protect against acetaminophen-induced liver injury by inducing NAD(P)H:quinone oxidoreductase expression and enhancing glutathione recovery .
Transport and Distribution
Oltipraz is transported and distributed within cells and tissues through various mechanisms. Pharmacokinetic studies have shown that oltipraz undergoes metabolism by molecular rearrangement to yield a pyrrolopyrazine derivative, which is further metabolized into multiple conjugates . The absorption of oltipraz is rapid, with a mean time to peak plasma concentration of approximately 2.2 hours . The distribution of oltipraz is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of oltipraz involves its nuclear translocation and interaction with specific biomolecules. Oltipraz treatment has been shown to increase the nuclear accumulation of CCAAT/enhancer-binding protein β (C/EBPβ) and enhance its DNA-binding activity . This nuclear translocation is mediated through the phosphatidylinositol 3-kinase pathway and is essential for the promotion of liver regeneration after partial hepatectomy . Additionally, oltipraz has been shown to inhibit the activity of hypoxia-inducible factor-1α by promoting its ubiquitination and degradation .
准备方法
合成路线:: 奥替普拉可以通过多种路线合成。一种常见的方法涉及2,3-二巯基-1-丙醇 与1,2-二氯乙烷 的缩合。 反应通过硫醇-二硫键交换进行,导致奥替普拉的形成 .
工业生产:: 虽然奥替普拉主要在研究环境中进行研究,但其工业规模的生产方法尚未广泛记录。需要进一步研究以探索大规模合成和制造工艺。
化学反应分析
反应性:: 奥替普拉经历几种类型的反应,包括:
氧化: 它可以被氧化形成二硫化物。
还原: 二硫键的还原产生活性化合物。
取代: 奥替普拉可以与各种亲电试剂发生取代反应。
还原: 硼氢化钠 (NaBH₄) 或其他还原剂。
氧化: 过氧化氢 (H₂O₂) 或其他氧化剂。
取代: 烷基卤化物或其他亲电试剂。
主要产物:: 奥替普拉还原的主要产物是活性形式,它在其生物学效应中起着至关重要的作用。
相似化合物的比较
奥替普拉的独特之处在于它同时具有癌症化学预防剂和 Nrf2 激活剂的双重作用。虽然存在其他二硫代噻酮,但奥替普拉因其特有的性质组合而脱颖而出。
属性
IUPAC Name |
4-methyl-5-pyrazin-2-yldithiole-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNAQFVBEHDJQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SSC1=S)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021079 | |
Record name | Oltipraz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64224-21-1 | |
Record name | Oltipraz | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64224-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oltipraz [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064224211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oltipraz | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12539 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oltipraz | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oltipraz | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oltipraz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oltipraz | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLTIPRAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N510JUL1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oltipraz | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041967 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。